1-Pyrimidin-2-ylpiperidine-4-carbonitrile
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Overview
Description
1-Pyrimidin-2-ylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol. This compound is primarily used in research settings, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrimidin-2-ylpiperidine-4-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of pyrimidin-2-ylamine with piperidine-4-carbonitrile under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes. These processes involve the use of reactors and other specialized equipment to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrimidin-2-ylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
1-Pyrimidin-2-ylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
1-Pyrimidin-2-ylpiperidine-4-carbonitrile is similar to other piperidine derivatives, such as piperidine-4-carboxamide and piperidine-4-carboxylic acid
Comparison with Similar Compounds
Piperidine-4-carboxamide
Piperidine-4-carboxylic acid
Piperidine-4-thiocyanate
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLWMSPCFDDXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.